molecular formula C17H17ClF3N3O B6445132 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine CAS No. 2640834-87-1

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B6445132
CAS No.: 2640834-87-1
M. Wt: 371.8 g/mol
InChI Key: IUXZKCFTHQLJKL-UHFFFAOYSA-N
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Description

The compound “2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-(trifluoromethyl)pyridine” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The molecule also contains a trifluoromethyl group (-CF3), which is known for its high electronegativity and can greatly influence the chemical behavior of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the desired route of synthesis and the available starting materials. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a complex arrangement of rings and functional groups. The presence of the pyridine and piperidine rings suggests that the compound may exhibit aromaticity, which could impact its chemical reactivity and stability .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the pyridine ring might undergo electrophilic substitution reactions, while the piperidine ring might undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the highly electronegative trifluoromethyl group might increase the compound’s polarity, influencing properties like solubility and boiling point .

Mechanism of Action

Without specific context or additional information, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. For example, if it shows promising activity as a drug, future research might focus on optimizing its structure for better efficacy or reduced side effects .

Properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3N3O/c18-14-10-22-6-3-15(14)25-11-12-4-7-24(8-5-12)16-2-1-13(9-23-16)17(19,20)21/h1-3,6,9-10,12H,4-5,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXZKCFTHQLJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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